molecular formula C7H2Cl2F2O B127513 3-Chloro-2,4-difluorobenzoyl chloride CAS No. 157373-00-7

3-Chloro-2,4-difluorobenzoyl chloride

Cat. No. B127513
M. Wt: 210.99 g/mol
InChI Key: XGKKQSXUVHMKGM-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzoyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 3-Chloro-2,4-difluorobenzoyl chloride involves the reaction of 3-chloro-2,4-difluorobenzoic acid with thionyl chloride at 70°C in a suspension of toluene and dimethylformamide until a clear solution is formed and evolution of gas is no longer observed .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2,4-difluorobenzoyl chloride is C7H2Cl2F2O, and its molecular weight is 210.99 .


Chemical Reactions Analysis

3-Chloro-2,4-difluorobenzoyl chloride can undergo nucleophilic aromatic substitution reactions. The reaction conditions involve the use of N-methyl-acetamide and toluene .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzoyl chloride is a liquid with a molecular weight of 210.99 . It has a density of 1.548 g/cm3 .

Scientific Research Applications

    Pharmaceutical Chemistry

    • Results/Outcomes : Researchers utilize this compound to create novel pharmaceutical agents, potentially leading to new drugs or therapeutic treatments .

    Organic Synthesis

    • Results/Outcomes : This reaction pathway allows chemists to construct complex structures for various purposes .

    Materials Science

    • Results/Outcomes : Surface modifications may enhance material properties or enable specific interactions .

    Analytical Chemistry

    • Results/Outcomes : Quantitative data on its reactivity, stability, or degradation pathways can be obtained .

    Medicinal Chemistry

    • Results/Outcomes : Insights into its binding affinity, pharmacokinetics, and potential therapeutic targets .

    Environmental Chemistry

    • Results/Outcomes : Understanding its persistence, toxicity, and potential impact on ecosystems .

Safety And Hazards

3-Chloro-2,4-difluorobenzoyl chloride is a hazardous substance. It can cause severe skin burns and eye damage. It is also sensitive to moisture .

properties

IUPAC Name

3-chloro-2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-5-4(10)2-1-3(6(5)11)7(9)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKQSXUVHMKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378537
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzoyl chloride

CAS RN

157373-00-7
Record name 3-Chloro-2,4-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A quantity of 6.0 g of 3-chloro-2,4-difluorobenzoic acid is suspended in 20 ml of dichloromethane. A quantity of 2.99 ml of oxalyl chloride and 2 drops of DMF are then added. The suspension is stirred at room temperature overnight and the desired product is collected after evaporation of the solvent.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride is metered at 70° C. to a suspension of 235 g (1.22 mol) of 3-chloro-2,4-difluorobenzoic acid in 800 ml of toluene and 3 ml of dimethylformamide until a clear solution has formed and evolution of gas is no longer observed. The toluene and excess thionyl chloride are then distilled off, and the product is subsequently obtained by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
235 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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